molecular formula C22H17N3O5 B15031176 (5Z)-3-(1,3-benzodioxol-5-yl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B15031176
M. Wt: 403.4 g/mol
InChI Key: BGZFVKMJVRHRBC-SXGWCWSVSA-N
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Description

(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a benzodioxole ring, an indole moiety, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzodioxole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, (5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is explored as a lead compound for drug development. Its ability to modulate specific molecular pathways makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its combination of the benzodioxole, indole, and diazinane trione structures, which confer unique chemical and biological properties. This combination allows for diverse applications and the potential for novel therapeutic uses.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

(5Z)-1-(1,3-benzodioxol-5-yl)-5-[(1-ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H17N3O5/c1-2-24-11-13(15-5-3-4-6-17(15)24)9-16-20(26)23-22(28)25(21(16)27)14-7-8-18-19(10-14)30-12-29-18/h3-11H,2,12H2,1H3,(H,23,26,28)/b16-9-

InChI Key

BGZFVKMJVRHRBC-SXGWCWSVSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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